molecular formula C16H23N5OS2 B6765932 N-[[1-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide

N-[[1-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B6765932
M. Wt: 365.5 g/mol
InChI Key: UJQYLBFYOQNTOD-UHFFFAOYSA-N
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Description

N-[[1-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of thiazole, piperidine, and thiadiazole rings, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[[1-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5OS2/c1-3-14-18-13(10-23-14)9-21-6-4-12(5-7-21)8-17-15(22)16-20-19-11(2)24-16/h10,12H,3-9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQYLBFYOQNTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CN2CCC(CC2)CNC(=O)C3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and piperidine intermediates, which are then coupled through a series of condensation and cyclization reactions. Common reagents used in these steps include thionyl chloride, piperidine, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and purified before final coupling. The use of automated systems for temperature and pressure control ensures consistency and efficiency in the production process. Solvent recovery and recycling are also integral parts of the industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

    Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: The compound’s biological activity has been explored for potential use as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[[1-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole, piperidine, and thiadiazole derivatives, such as:

Uniqueness

What sets N-[[1-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide apart is its specific combination of functional groups and ring structures, which confer unique chemical reactivity and biological activity. This distinctiveness makes it a valuable compound for further research and development in various scientific disciplines.

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